3,5-BIS(ETHOXYCARBONYL)-4-[3-(ETHOXYCARBONYL)-1,2-OXAZOL-4-YL]-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE
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Overview
Description
3,5-BIS(ETHOXYCARBONYL)-4-[3-(ETHOXYCARBONYL)-1,2-OXAZOL-4-YL]-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE is a complex organic compound characterized by its unique structure, which includes multiple ethoxycarbonyl groups and oxazole rings
Preparation Methods
The synthesis of 3,5-BIS(ETHOXYCARBONYL)-4-[3-(ETHOXYCARBONYL)-1,2-OXAZOL-4-YL]-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of sodium 3,5-bis(ethoxycarbonyl)pyrazolate with specific ammonium salts . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer functional groups.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-BIS(ETHOXYCARBONYL)-4-[3-(ETHOXYCARBONYL)-1,2-OXAZOL-4-YL]-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxycarbonyl groups and oxazole rings play a crucial role in its reactivity and binding properties. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds include other ethoxycarbonyl-substituted oxazoles and pyrazolates. Compared to these compounds, 3,5-BIS(ETHOXYCARBONYL)-4-[3-(ETHOXYCARBONYL)-1,2-OXAZOL-4-YL]-4,5-DIHYDRO-1,2-OXAZOL-2-IUM-2-OLATE is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and physical properties. Some similar compounds are:
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
diethyl 4-(3-ethoxycarbonyl-1,2-oxazol-4-yl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-4-22-13(18)10-8(7-25-16-10)9-11(14(19)23-5-2)17(21)26-12(9)15(20)24-6-3/h7,9,12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMJKRFCGSZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=[N+](O1)[O-])C(=O)OCC)C2=CON=C2C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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